3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
This compound, also known by its IUPAC name, is a complex heterocyclic molecule. It combines a pyrrole ring with a furan ring, and its structure features various functional groups. Let’s break it down:
Pyrrole Ring: The central pyrrole ring contains a nitrogen atom (N) and three carbon atoms ©. It imparts aromaticity and contributes to the compound’s stability.
Furan Ring: The furan ring consists of four carbon atoms and one oxygen atom (O). It’s also aromatic and adds to the overall complexity.
Functional Groups:
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Heterocyclization Reaction: Start with a suitable precursor containing the pyrrole and furan moieties. Cyclize these fragments using a Lewis acid catalyst (such as AlCl₃) to form the central pyrrole-furan ring system.
Functional Group Installations: Introduce the hydroxyl, carbonyl, and propoxy groups using appropriate reagents and conditions.
Industrial Production:: Industrial-scale synthesis often involves multistep processes, optimizing yields and minimizing side reactions. Detailed industrial methods are proprietary, but academic research informs these approaches.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Cyclization: Intramolecular reactions can lead to diverse products.
Oxidation: KMnO₄, PCC (pyridinium chlorochromate)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides
Cyclization: Lewis acids (AlCl₃, FeCl₃)
- Oxidation: Ketone or carboxylic acid derivatives
- Reduction: Alcohol derivatives
- Substitution: Various alkyl/aryl-substituted derivatives
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Used as a building block in organic synthesis.
Industry: May serve as a precursor for specialized materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H24N2O5/c1-3-12-31-19-8-4-7-18(13-19)22-21(23(28)20-10-9-16(2)32-20)24(29)25(30)27(22)15-17-6-5-11-26-14-17/h4-11,13-14,22,29H,3,12,15H2,1-2H3 |
InChI Key |
XDQJVLLVGGDCBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
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